Nematocidal Potency: Superior LC50 of 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (A1) Against Bursaphelenchus xylophilus
The derivative 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (compound A1) demonstrates exceptional nematocidal activity against Bursaphelenchus xylophilus, the causative agent of pine wilt disease, with an LC50 of 2.4 μg/mL. This represents a >125-fold improvement in potency compared to the commercial nematicides avermectin (LC50 = 335.5 μg/mL), tioxazafen (>300 μg/mL), and fosthiazate (436.9 μg/mL) when tested under identical in vitro bioassay conditions [1]. Molecular docking studies further reveal that the fluorine atom of A1 forms a critical hydrogen bond with GLY-118 in the AChE active site, an interaction absent in the comparator tioxazafen, which contributes to the enhanced stability of the ligand-protein complex [1].
| Evidence Dimension | Nematocidal activity (LC50) |
|---|---|
| Target Compound Data | 2.4 μg/mL |
| Comparator Or Baseline | Avermectin: 335.5 μg/mL; Tioxazafen: >300 μg/mL; Fosthiazate: 436.9 μg/mL |
| Quantified Difference | >125-fold improvement |
| Conditions | In vitro bioassay against Bursaphelenchus xylophilus |
Why This Matters
This quantifiable potency advantage positions 3-(4-fluorophenyl)-1,2,4-oxadiazole-based nematicides as a significantly more efficacious starting point for crop protection development programs compared to existing commercial standards.
- [1] Wang, Y.; Luo, Y.; Hu, D.; Song, B. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Int. J. Mol. Sci. 2023, 24, 5773. DOI: 10.3390/ijms24065773. View Source
